in vitro binding affinity of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid
in vitro binding affinity of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid
An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: Charting a Course for Novel Therapeutics
In the landscape of medicinal chemistry, the benzoxazole scaffold represents a "privileged structure," a recurring motif in a multitude of pharmacologically active compounds.[1] These compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This guide focuses on a specific, yet promising, member of this family: 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid. While the therapeutic potential of the broader benzoxazole class is well-documented, the specific binding characteristics of this particular derivative remain a frontier for exploration.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not merely to present established data, but to provide a robust framework for the investigation of this compound's in vitro binding affinity. We will proceed with a scientifically-grounded hypothesis, selecting a high-value biological target based on the known activities of related benzoxazole structures, and detail the requisite methodologies to rigorously characterize this interaction. Our chosen target for this exploration is Hematopoietic Prostaglandin D2 Synthase (H-PGDS) , a key enzyme in the inflammatory cascade and a promising target for a new generation of anti-inflammatory drugs.[5][6]
Section 1: The Compound of Interest and its Rationale as an H-PGDS Inhibitor
Physicochemical Properties of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic Acid
A thorough understanding of a compound's physical and chemical properties is foundational to any experimental design. The structure of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid, with its fused aromatic system and carboxylic acid moiety, suggests its potential to interact with biological macromolecules through a combination of hydrophobic and electrostatic interactions.
| Property | Value | Reference |
| CAS Number | 208772-23-0 | [1] |
| Molecular Formula | C₂₂H₁₅NO₄ | Derived |
| Molecular Weight | 357.36 g/mol | Derived |
| Appearance | Off-white to light brown solid | [1] |
| Storage | Room Temperature, Sealed in dry conditions | [1] |
The synthesis of this compound generally follows established protocols for benzoxazole formation, often involving the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[7][8] The carboxylic acid at the 4-position provides a crucial handle for potential derivatization to improve pharmacokinetic properties.[4]
Hematopoietic Prostaglandin D2 Synthase (H-PGDS): A Target in Allergic Inflammation
H-PGDS is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[5] PGD2 is produced downstream of the cyclooxygenase (COX) pathway and is implicated in conditions such as asthma, allergic rhinitis, and atopic dermatitis.[5][6] By catalyzing the isomerization of PGH2 to PGD2, H-PGDS represents a specific and attractive target for therapeutic intervention, potentially avoiding the side effects associated with broader-acting non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[5]
The rationale for targeting H-PGDS with a benzoxazole derivative is supported by the known anti-inflammatory properties of this class of compounds, some of which are known to inhibit cyclooxygenase-2 (COX-2).[1][9] Given that H-PGDS acts downstream of COX, it is a logical and compelling target for a novel anti-inflammatory agent.
Section 2: Experimental Workflow for Determining In Vitro Binding Affinity
To ascertain the binding affinity of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid for H-PGDS, a multi-faceted approach is recommended. This section outlines a comprehensive workflow, from initial enzyme activity assays to more direct binding studies.
Phase 1: H-PGDS Enzyme Inhibition Assay
The initial step is to determine if the compound can inhibit the enzymatic activity of H-PGDS. A common and reliable method utilizes the glutathione S-transferase activity of H-PGDS with the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Recombinant Human H-PGDS: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized.
-
Reduced Glutathione (GSH): Prepare a stock solution in assay buffer. A typical final concentration is 1 mM.
-
CDNB: Prepare a stock solution in ethanol. A typical final concentration is 1 mM.
-
Test Compound: Prepare a stock solution of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the test compound dilution in DMSO (or DMSO alone for control wells).
-
Add 20 µL of the H-PGDS enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 10 µL of the GSH solution.
-
Initiate the reaction by adding 10 µL of the CDNB solution.
-
Immediately measure the change in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader. The product of the reaction, a GSH-DNB conjugate, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2: Direct Binding Kinetics with Surface Plasmon Resonance (SPR)
If the compound shows potent inhibition in the enzyme assay, the next step is to measure its binding affinity and kinetics directly using a label-free technology like SPR.[11][12] This provides a more detailed understanding of the interaction by determining the association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants, from which the equilibrium dissociation constant (Kₗ) is calculated (Kₗ = kₔ/kₐ).
General SPR Workflow:
-
Immobilization: Covalently immobilize the purified recombinant H-PGDS onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binding Analysis:
-
Flow a series of concentrations of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid over the chip surface (the "association" phase).
-
Flow running buffer over the surface to measure the release of the compound from the enzyme (the "dissociation" phase).
-
A regeneration step with a low or high pH solution may be necessary to remove all bound compound before the next injection.
-
-
Data Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (kₐ, kₔ) and calculate the Kₗ.
Section 3: Mechanistic Insights and Pathway Context
The inhibition of H-PGDS by 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid would place its mechanism of action squarely within the arachidonic acid cascade, a critical pathway in inflammation.
A successful inhibitor of H-PGDS would selectively block the production of PGD2, thereby mitigating its pro-inflammatory effects.[5] This targeted approach is preferable to general COX inhibition, which also blocks the synthesis of other potentially beneficial prostaglandins.[5]
Section 4: Conclusion and Future Directions
This guide provides a comprehensive framework for the in-depth investigation of the for the high-value therapeutic target, H-PGDS. The benzoxazole scaffold continues to be a rich source of potential drug candidates, and a systematic approach to characterizing the interactions of its derivatives with key biological targets is essential for advancing new therapies.[13][14]
Should this compound prove to be a potent and selective inhibitor of H-PGDS, further studies would be warranted, including:
-
Structural Biology: Co-crystallization of the compound with H-PGDS to elucidate the binding mode.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit PGD2 production in relevant cell types (e.g., mast cells).
-
In Vivo Models: Assessing the compound's efficacy in animal models of allergic inflammation.
By following the methodologies outlined herein, researchers can rigorously evaluate the potential of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid and contribute valuable data to the field of drug discovery.
References
- Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025). Google AI Search.
- Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI. [Link]
-
In vitro binding Assays – Cell Based Assays. Chelatec. [Link]
- Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF.
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]
- In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. (2022). Journal of Visualized Experiments.
-
Binding Assays. Selvita. [Link]
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Consider
- A Comparative Guide to Benzo[d]oxazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acid Bioisosteres in Drug Discovery. Benchchem.
- Synthesis of Benzo[d]oxazole-4-carboxylic Acid: An Application Note and Detailed Protocol. Benchchem.
-
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC. [Link]
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0). Benchchem.
-
Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. MDPI. [Link]
-
Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyDelta12 14 PGJ2. (2007). PubMed. [Link]
- Identification and characterisation of new inhibitors for the human hematopoietic prostaglandin D-2 synthase. (2009). The University of Queensland eSpace.
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid 1g. Dana Bioscience. [Link]
- Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simul
- Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Semantic Scholar.
- Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. PMC.
-
Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. (2014). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
